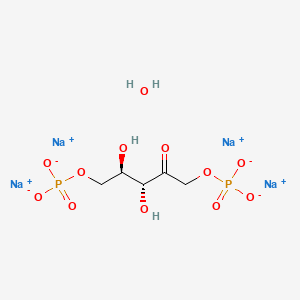
D-ribulose 1,5-bisphosphate sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribulose 1,5-bisphosphate sodium salt hydrate is a chemical compound with the empirical formula C5H12O11P2 · xNa+ · yH2O. It is a key component in the Calvin cycle, which is essential for photosynthesis in plants. This compound is metabolized into glycerate 3-phosphate by the enzyme ribulose bisphosphate carboxylase/oxygenase (RuBisCO) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-ribulose 1,5-bisphosphate sodium salt hydrate can be synthesized through various methods. One common approach involves the conversion of methoxybenzene to methoxybenzaldehyde, followed by enzymatic catalysis to form D-ribulose 1,5-bisphosphate . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of bio-inspired microreactors. These reactors continuously synthesize glucose precursors from carbon dioxide, leveraging the high energy conversion efficiency of this compound .
Análisis De Reacciones Químicas
Types of Reactions
D-ribulose 1,5-bisphosphate sodium salt hydrate primarily undergoes reactions related to the Calvin cycle. These include:
Carboxylation: Reaction with carbon dioxide to form two molecules of 3-phosphoglycerate.
Reduction: Conversion of 3-phosphoglycerate to glyceraldehyde 3-phosphate using NADPH and ATP.
Regeneration: Conversion of glyceraldehyde 3-phosphate back to ribulose 1,5-bisphosphate.
Common Reagents and Conditions
The reactions typically involve the use of NADPH, ATP, and carbon dioxide under conditions that mimic the natural environment of the Calvin cycle. Enzymes such as RuBisCO play a crucial role in facilitating these reactions .
Major Products Formed
The major products formed from these reactions include glycerate 3-phosphate, glyceraldehyde 3-phosphate, and ribulose 1,5-bisphosphate .
Aplicaciones Científicas De Investigación
D-ribulose 1,5-bisphosphate sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used to study enzyme kinetics and the mechanisms of the Calvin cycle.
Biology: Essential for research on photosynthesis and carbon fixation in plants.
Medicine: Investigated for its potential role in enhancing photosynthetic efficiency in crops, which could have implications for food security.
Industry: Utilized in bioengineering applications to improve carbon fixation and energy conversion efficiency .
Mecanismo De Acción
D-ribulose 1,5-bisphosphate sodium salt hydrate acts as a substrate for the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This enzyme catalyzes the first step in the process of carbon fixation, converting ribulose 1,5-bisphosphate and carbon dioxide into two molecules of 3-phosphoglycerate . The molecular targets and pathways involved include the Calvin cycle and the associated enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- D-ribulose 1,5-diphosphate
- D-ribose 5-phosphate sodium salt
- α-D-glucose 1,6-bisphosphate potassium salt hydrate
- 2,3-diphospho-D-glyceric acid penta (cyclohexylammonium) salt
Uniqueness
D-ribulose 1,5-bisphosphate sodium salt hydrate is unique due to its specific role in the Calvin cycle and its high energy conversion efficiency in bio-inspired microreactors. This makes it particularly valuable for research in photosynthesis and carbon fixation .
Propiedades
Fórmula molecular |
C5H10Na4O12P2 |
|---|---|
Peso molecular |
416.03 g/mol |
Nombre IUPAC |
tetrasodium;[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C5H12O11P2.4Na.H2O/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14;;;;;/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;;;1H2/q;4*+1;/p-4/t3-,5-;;;;;/m1...../s1 |
Clave InChI |
WUIYGHICYRLLIB-SUUPCBQISA-J |
SMILES isomérico |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate hydrochloride](/img/structure/B12843408.png)
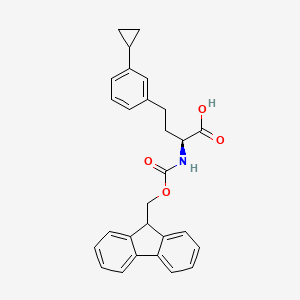

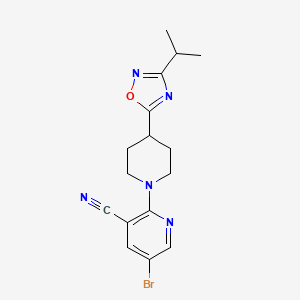
![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
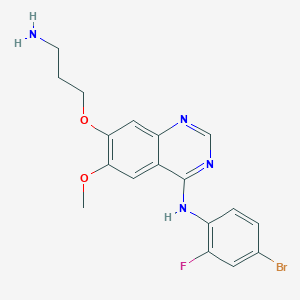

![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)

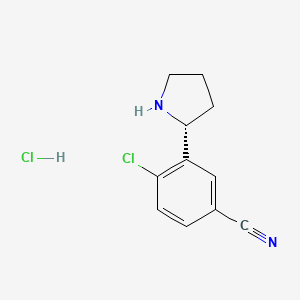
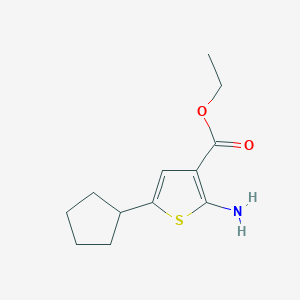
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)

